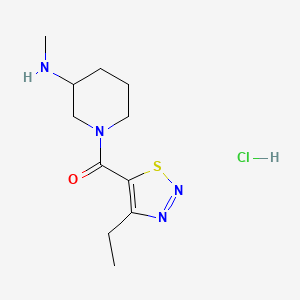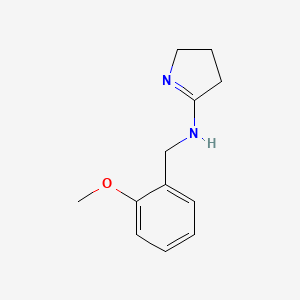
n-(2-Methoxybenzyl)pyrrolidin-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Methoxybenzyl)pyrrolidin-2-imine: is a chemical compound with the molecular formula C12H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxybenzyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions:
N-Alkylation of Pyrrolidine: One common method involves the N-alkylation of pyrrolidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Reductive Amination: Another approach is the reductive amination of pyrrolidine-2-imine with 2-methoxybenzaldehyde. This reaction can be catalyzed by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like methanol or ethanol.
Industrial Production Methods: Industrial production methods for n-(2-Methoxybenzyl)pyrrolidin-2-imine typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: n-(2-Methoxybenzyl)pyrrolidin-2-imine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines or other reduced products. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other substituents. Reagents like alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Secondary amines, dealkylated products.
Substitution: Various substituted pyrrolidines.
科学的研究の応用
Chemistry: n-(2-Methoxybenzyl)pyrrolidin-2-imine is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a probe to understand the structure-activity relationships of pyrrolidine derivatives.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects.
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals, agrochemicals, and specialty materials. Its versatility makes it valuable for various chemical manufacturing processes.
作用機序
The mechanism of action of n-(2-Methoxybenzyl)pyrrolidin-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
類似化合物との比較
n-Benzylpyrrolidin-2-imine: Similar structure but lacks the methoxy group, which may affect its binding properties and biological activity.
n-(2-Hydroxybenzyl)pyrrolidin-2-imine: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and solubility.
n-(2-Chlorobenzyl)pyrrolidin-2-imine: The presence of a chlorine atom can alter its electronic properties and chemical behavior.
Uniqueness: n-(2-Methoxybenzyl)pyrrolidin-2-imine is unique due to the presence of the methoxy group, which can enhance its lipophilicity and membrane permeability. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
N-[(2-methoxyphenyl)methyl]-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C12H16N2O/c1-15-11-6-3-2-5-10(11)9-14-12-7-4-8-13-12/h2-3,5-6H,4,7-9H2,1H3,(H,13,14) |
InChIキー |
LGBBLXZEGDPQJZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CNC2=NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


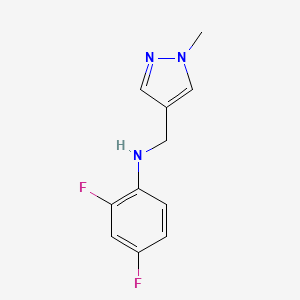
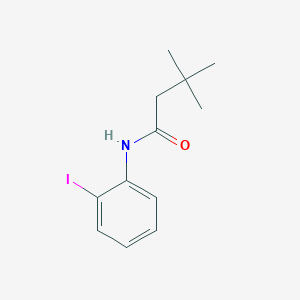
![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)

![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)
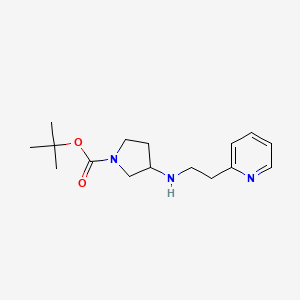

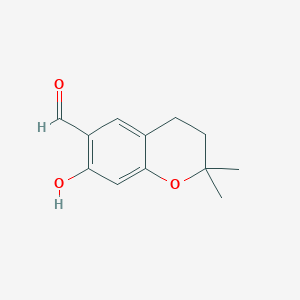
![N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14906076.png)
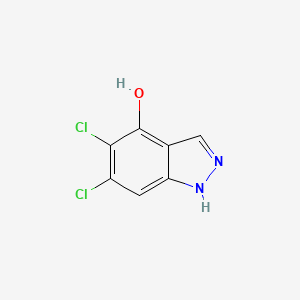
![6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B14906086.png)

![5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)
